molecular formula C22H27N7 B11035853 dimethyl{4-[3-(methylethyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazin o[1,6-a]1,3,5-triazaperhydroin-12-yl)]phenyl}amine

dimethyl{4-[3-(methylethyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazin o[1,6-a]1,3,5-triazaperhydroin-12-yl)]phenyl}amine

Cat. No.: B11035853
M. Wt: 389.5 g/mol
InChI Key: ODXVZTABVZGJKA-UHFFFAOYSA-N
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Description

Dimethyl{4-[3-(methylethyl)(1H,2H,4H,12H-benzimidazolo[2’,1’-2,3]1,3,5-triazino[1,6-a]1,3,5-triazaperhydroin-12-yl)]phenyl}amine is a complex organic compound featuring a benzimidazole and triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl{4-[3-(methylethyl)(1H,2H,4H,12H-benzimidazolo[2’,1’-2,3]1,3,5-triazino[1,6-a]1,3,5-triazaperhydroin-12-yl)]phenyl}amine typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole and triazine intermediates, followed by their coupling under specific conditions. Common reagents include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl{4-[3-(methylethyl)(1H,2H,4H,12H-benzimidazolo[2’,1’-2,3]1,3,5-triazino[1,6-a]1,3,5-triazaperhydroin-12-yl)]phenyl}amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as a precursor in the synthesis of pharmaceuticals or advanced materials.

Biology

In biological research, it may be used to study enzyme interactions or as a probe in biochemical assays due to its unique structure.

Medicine

Medically, this compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In industry, it might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which dimethyl{4-[3-(methylethyl)(1H,2H,4H,12H-benzimidazolo[2’,1’-2,3]1,3,5-triazino[1,6-a]1,3,5-triazaperhydroin-12-yl)]phenyl}amine exerts its effects depends on its application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.

    Triazine derivatives: Used in herbicides and pharmaceuticals.

Uniqueness

Dimethyl{4-[3-(methylethyl)(1H,2H,4H,12H-benzimidazolo[2’,1’-2,3]1,3,5-triazino[1,6-a]1,3,5-triazaperhydroin-12-yl)]phenyl}amine is unique due to its combined benzimidazole and triazine structure, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H27N7

Molecular Weight

389.5 g/mol

IUPAC Name

N,N-dimethyl-4-(4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl)aniline

InChI

InChI=1S/C22H27N7/c1-15(2)27-13-23-21-25-20(16-9-11-17(12-10-16)26(3)4)29-19-8-6-5-7-18(19)24-22(29)28(21)14-27/h5-12,15,20H,13-14H2,1-4H3,(H,23,25)

InChI Key

ODXVZTABVZGJKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CN=C2NC(N3C4=CC=CC=C4N=C3N2C1)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

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